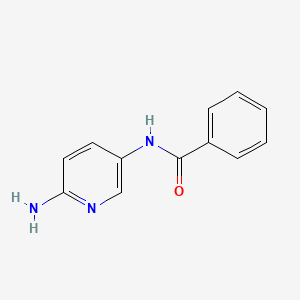
N-(6-aminopyridin-3-yl)benzamide
Overview
Description
“N-(6-aminopyridin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.24 g/mol .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a 6-aminopyridin-3-yl group .Scientific Research Applications
Copper-mediated Aryloxylation in Organic Synthesis Copper-mediated selective aryloxylation of benzamides, utilizing an innovative N,O-bidentate directing group, showcases a broad substrate scope. This method offers a straightforward pathway for synthesizing mono- and diaryloxylated benzoic acids, presenting a significant advancement in the field of organic synthesis (Hao et al., 2014).
Pharmacokinetics and Potential Anti-Fibrotic Applications Investigations into the pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, reveal its efficacy in suppressing renal and hepatic fibrosis. This compound also exhibits anti-metastatic effects in breast cancer models, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Synthesis and Biological Evaluation of Benzamide Derivatives The synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been explored, leveraging the non-steroidal anti-inflammatory drug 4-aminophenazone. These compounds have shown potential biological applications, including inhibition of human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry (Saeed et al., 2015).
Investigation of Poly(ADP-ribose) Synthesis Inhibitors Research into the effects of benzamide and 3-aminobenzamide as inhibitors of poly(ADP-ribose) synthesis elucidates their potential broader metabolic implications beyond their intended enzymatic targets. These findings caution against possible unintended consequences in cellular viability, glucose metabolism, and DNA synthesis, urging a more nuanced understanding of their application (Milam & Cleaver, 1984).
Electrochemical Synthesis of Benzothiazoles The development of a metal- and reagent-free electrochemical method for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides through TEMPO-catalyzed electrolytic C–H thiolation represents a significant contribution to organic materials and pharmaceuticals. This approach underscores the growing importance of environmentally friendly and sustainable chemistry practices (Qian et al., 2017).
Mechanism of Action
Target of Action
N-(6-aminopyridin-3-yl)benzamide has been identified as a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . Additionally, it has been found to inhibit Aurora Kinase B (AURKB) , a protein that plays a crucial role in cell division .
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their function. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant activity, inhibiting the growth of the bacteria . For AURKB, it induces G2/M phase arrest by inhibiting the transcription of AURKB .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates the cell cycle, DNA replication, and the p53 signaling pathway . By inhibiting AURKB transcription, it induces G2/M phase arrest, which halts the cell cycle and prevents the cells from dividing . This leads to cell apoptosis via the p53 signaling pathway .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, leading to its potential use as an anti-tubercular agent . Additionally, by inducing cell cycle arrest and apoptosis via the inhibition of AURKB transcription, it exhibits antiproliferative activity, particularly against cancer cells .
Biochemical Analysis
Biochemical Properties
N-(6-aminopyridin-3-yl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of Aurora kinase B (AURKB), a protein kinase involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with the p53 signaling pathway, which is crucial for the regulation of cell growth and apoptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting AURKB transcription . This arrest leads to apoptosis via the p53 signaling pathway. The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In non-cancerous cells, this compound has been shown to have minimal cytotoxic effects, indicating its potential as a selective anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to AURKB, inhibiting its kinase activity and leading to the disruption of mitotic processes . This inhibition results in the accumulation of cells in the G2/M phase and subsequent apoptosis. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of this compound is crucial for its role in regulating gene expression and cell cycle progression.
Properties
IUPAC Name |
N-(6-aminopyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBRBXQRXNUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





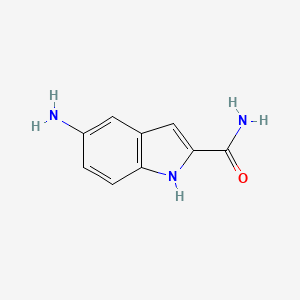
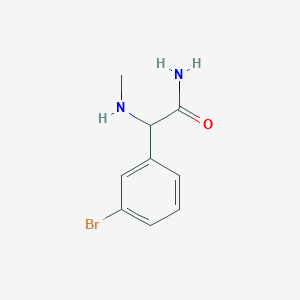
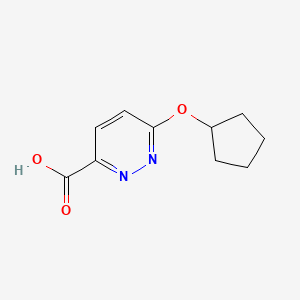
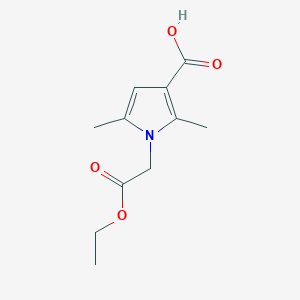

![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)

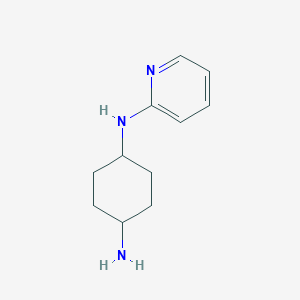

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)
